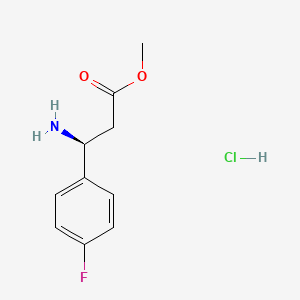

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral amino ester hydrochloride widely used as an intermediate in pharmaceutical research. Its molecular formula is C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 g/mol . The compound has two reported CAS numbers: 1246174-74-2 (GLPBIO, 2017) and 925412-81-3 (2024 source), likely reflecting discrepancies in sourcing or nomenclature . It is stored at room temperature or -80°C (stable for 6 months at -80°C) and has a purity >98% . The compound’s 4-fluorophenyl group and stereospecific (S)-configuration make it valuable for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWIARNFLMJNJP-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246174-74-2 | |

| Record name | methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Precursor Selection

The synthesis begins with 4-fluorobenzaldehyde or substituted fluorophenyl precursors, which are reacted with glycine derivatives to form the amino acid backbone. A common approach involves the Henry reaction , where 4-fluorobenzaldehyde undergoes condensation with nitroethane to yield β-nitro alcohol intermediates, which are subsequently reduced to the corresponding β-amino alcohol. Alternative routes utilize Strecker synthesis or Ugi reactions to introduce the amino group stereoselectively.

Key considerations include:

Esterification and Hydrochloride Formation

The amino acid intermediate is esterified using methanol in the presence of hydrochloric acid, which concurrently protonates the amino group to form the hydrochloride salt. This one-pot strategy simplifies purification and improves yield (typically 75–85%). Reaction conditions are optimized as follows:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (initial step) | Minimizes racemization |

| Reaction Time | 12–24 hours | Completes esterification |

| HCl Concentration | 4–6 M | Ensures salt precipitation |

Industrial Production Techniques

Continuous Flow Synthesis

Industrial workflows prioritize scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for maintaining enantiomeric excess (>98% ee). For example, a patented method (VC18240673) details:

Catalytic Asymmetric Hydrogenation

Large-scale production employs heterogeneous catalysts (e.g., Pd/C or Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated esters. This method achieves turnovers >1,000 and reduces waste compared to stoichiometric reductions.

Enantioselective Synthesis Strategies

Chiral Resolution Techniques

When racemic mixtures form, diastereomeric salt crystallization resolves enantiomers. Tartaric acid or camphorsulfonic acid derivatives are used to selectively precipitate the (S)-enantiomer, with yields up to 92%.

Enzymatic Methods

Lipases (e.g., Candida antarctica) catalyze kinetic resolution of ester intermediates, favoring the (S)-configuration. This green chemistry approach reduces reliance on harsh reagents and achieves ee values >99%.

Purification and Quality Control

Crystallization Optimization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Key factors include:

Chromatographic Methods

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures final product purity ≥99.5%. Mobile phases typically comprise hexane/isopropanol with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Henry Reaction | 78 | 95 | Moderate | High |

| Continuous Flow | 85 | 98 | High | Medium |

| Enzymatic Resolution | 92 | 99 | Low | Low |

Scientific Research Applications

Organic Synthesis

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a versatile building block in organic synthesis. It is employed in the synthesis of more complex organic molecules due to its ability to undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Capable of being reduced to primary amines or alcohols with lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the amino group or the fluorophenyl ring, facilitating the synthesis of substituted derivatives.

Biological Research

The compound has shown significant promise in biological studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery:

- Binding Affinity Studies : Techniques such as molecular docking and in vitro assays are used to assess its binding affinity to different biological targets, providing insights into its mechanism of action and therapeutic potential .

- Potential Therapeutic Use : Investigated for its role in developing new pharmaceuticals, particularly for neurological disorders and potential anti-cancer agents.

Pharmaceutical Applications

Due to its structural characteristics, this compound is considered for various pharmaceutical applications:

- Drug Development : Its properties may enhance metabolic stability and lipophilicity, crucial for improving bioavailability in drug formulations.

- Precursor for Therapeutics : Used as a precursor in synthesizing therapeutic compounds, contributing to the development of novel drugs with enhanced efficacy .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be utilized as an intermediate in synthesizing compounds with anticancer activity. The fluorine atom enhances the compound's interaction with specific cancer-related targets, leading to improved efficacy compared to non-fluorinated analogs .

Case Study 2: Neurological Disorder Treatment

Studies indicate that this compound may have applications in treating neurological disorders by modulating neurotransmitter systems. Its ability to bind selectively to receptors involved in these pathways suggests potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Findings :

Substituent Position and Isomerism

Key Findings :

Functional Group Variations

Key Findings :

- Ethyl esters (e.g., C₂H₅ vs.

- Methoxy groups introduce electron-donating effects, opposing fluorine’s electron-withdrawing nature, which could modulate receptor binding .

- Heteroaromatic rings (e.g., thiophene) alter aromatic interactions and metabolic pathways .

Research and Application Insights

- Pharmaceutical Intermediates: The target compound and its analogs serve as critical intermediates in API synthesis. For example, methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl is used in antipsychotic drug development .

- Solubility Considerations : Heating to 37°C and sonication are recommended for solubilizing the target compound, a practice that may extend to analogs with similar ester groups .

- Safety Profiles : Most compounds share GHS hazard statements (e.g., H315-H319-H335 for skin/eye irritation), necessitating standardized handling protocols .

Biological Activity

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research fields.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHClF N O

- Molecular Weight : 197.21 g/mol

- CAS Number : 1246174-74-2

The presence of a para-fluorophenyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group and the fluorophenyl ring are critical for binding, which can lead to modulation of various biochemical pathways. This compound may act as an inhibitor or activator depending on the target's nature and the context of its application.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, particularly in the development of anti-cancer agents. Its structural features influence its interaction with biological targets, making it a subject of interest in drug discovery.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Potential use as a precursor in anti-cancer drug synthesis | |

| Enzyme Interaction | Studies on enzyme-substrate interactions | |

| Protein Binding | Investigated for protein-ligand binding |

Case Studies

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, studies revealed IC values indicating significant potency in inhibiting cancer cell proliferation .

- Binding Affinity Studies : Molecular docking studies have shown that this compound binds effectively to targets involved in cancer progression, suggesting its potential as a therapeutic agent. The fluorine atom enhances binding affinity compared to non-fluorinated analogs.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Its versatility allows it to serve as an intermediate in the synthesis of complex organic molecules and specialty chemicals.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Para-fluoro substituent | Enhanced lipophilicity and metabolic stability |

| Methyl (S)-3-amino-3-(phenyl)propanoate | Lacks fluorine atom | Different biological activity |

| Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate | Chlorine instead of fluorine | Potentially alters binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of a β-keto ester precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers from racemic mixtures. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (25–40°C), and catalyst loading (0.5–2 mol%) . Purity is confirmed via HPLC with chiral columns (e.g., Chiralpak AD-H) and NMR spectroscopy .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the methyl ester (δ ~3.6–3.7 ppm for OCH3).

- FT-IR : Identify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and ammonium chloride (N–H stretch at ~2500–3000 cm⁻¹).

- Chiral Purity : Use HPLC with a chiral stationary phase (e.g., Crownpak CR-I) to verify enantiomeric excess (>98% ee).

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C: 48.3%, H: 4.7%, N: 4.5%, Cl: 11.9%) .

Q. What analytical techniques are recommended for assessing hydrolytic stability of the methyl ester moiety?

- Methodological Answer : Conduct accelerated stability studies in aqueous buffers (pH 1–9) at 37°C. Monitor degradation via:

- LC-MS : Detect hydrolysis products (e.g., free carboxylic acid) using reverse-phase C18 columns.

- Kinetic Analysis : Calculate half-life (t½) under different pH conditions. For example, ester hydrolysis is typically faster in alkaline conditions (pH >8) due to nucleophilic attack by OH⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in target assays (e.g., enzyme inhibition, receptor binding). For example, highlights stereoisomer-dependent activity in analogs.

- Molecular Docking : Compare binding modes of each enantiomer to protein targets (e.g., using AutoDock Vina). Contradictions may arise from differential hydrogen bonding or steric clashes.

- Meta-Analysis : Review literature on structurally related compounds (e.g., ) to identify trends in enantioselectivity .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer :

- Low-Temperature Processing : Maintain reaction temperatures below 30°C to minimize thermal racemization.

- Acidic Workup : Use HCl in polar aprotic solvents (e.g., dichloromethane) to stabilize the protonated amine and reduce base-catalyzed racemization.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect early signs of racemization during synthesis .

Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenyl substituent for enhanced target affinity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., CF3, NO2) to assess electronic effects ( ).

- Biological Testing : Compare IC50 values in target assays (e.g., kinase inhibition). For example, shows that fluorinated analogs improve metabolic stability.

- Computational Modeling : Calculate Hammett constants (σ) or electrostatic potential maps to correlate substituent effects with activity .

Q. What experimental approaches address discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Screening : Use high-throughput shake-flask methods in 10–12 solvents (e.g., DMSO, water, ethanol).

- Co-Solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance aqueous solubility.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvent matches. For example, notes solubility challenges in non-polar solvents due to the ionic hydrochloride salt .

Data Interpretation and Troubleshooting

Q. How should researchers interpret conflicting NMR and X-ray crystallography data regarding molecular conformation?

- Methodological Answer :

- Dynamic Behavior : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare dihedral angles (e.g., C3–C4–CAr–F) to identify flexible regions.

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to reconcile differences.

- Temperature-Dependent NMR : Acquire spectra at 25°C and −40°C to detect conformational freezing .

Q. What causes batch-to-batch variability in enantiomeric excess, and how can it be controlled?

- Methodological Answer :

- Root Cause Analysis : Investigate catalyst degradation, moisture content, or inconsistent stirring efficiency.

- Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize critical parameters (e.g., H2 pressure, catalyst age).

- Process Analytical Technology (PAT) : Implement real-time monitoring with inline polarimetry or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.